molecular formula C18H20N2O3S B5350746 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide

Cat. No.: B5350746
M. Wt: 344.4 g/mol
InChI Key: IZYOIIPOJBNIFF-UHFFFAOYSA-N
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Description

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds.

Scientific Research Applications

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, enzymes, or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide is unique due to its specific structural features and the presence of the sulfonyl and benzamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N,2-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-7-8-16(11-17(13)18(21)19-2)24(22,23)20-10-9-14-5-3-4-6-15(14)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYOIIPOJBNIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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